molecular formula C25H20N4O2 B2523966 4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one CAS No. 1216901-19-7

4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one

Cat. No.: B2523966
CAS No.: 1216901-19-7
M. Wt: 408.461
InChI Key: PLKVLNYOQMJZTQ-UHFFFAOYSA-N
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Description

The compound 4-(p-Tolyl)-2-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one is a sophisticated synthetic molecule designed for anticancer research, integrating two privileged pharmacophores in a single hybrid structure. This compound features a phthalazin-1(2H)-one core, a scaffold prominently featured in approved drugs and investigational compounds such as the PARP (Poly ADP ribose polymerase) inhibitor Olaparib . PARP inhibitors are a cornerstone of targeted cancer therapy, particularly in tumors with specific DNA repair deficiencies. The molecular design is further augmented by a 1,2,4-oxadiazole unit, which is recognized as a versatile bioisostere that can enhance a molecule's ability to bind to target proteins through hydrogen bonding and improve its pharmacokinetic properties . The strategic linkage of these moieties is based on the molecular hybridization approach, which aims to create new chemical entities with improved efficacy and novel mechanisms of action against multifactorial diseases like cancer . Research on structurally related oxadiazol-phthalazinone hybrids has demonstrated significant and selective anti-proliferative activity against various human cancer cell lines, including liver (HepG2) and breast (MCF-7) carcinomas . The proposed mechanism of action for such hybrids involves the dual inhibition of key enzymes involved in cell cycle progression and cellular proliferation, namely p38 mitogen-activated protein kinase (MAPK) and topoisomerase II (Topo II), as confirmed by enzymatic assays and molecular docking studies . Furthermore, lead compounds from this class have been shown to induce apoptosis and arrest the cell cycle in cancer cells, manifested by the elevation of key markers like p53 and caspase-3, and the down-regulation of cdk1 . This profile nominates this class of compounds, including this compound, as promising candidates for further investigation in oncology drug discovery and mechanistic studies.

Properties

IUPAC Name

4-(4-methylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-16-11-13-18(14-12-16)23-20-9-5-6-10-21(20)25(30)29(27-23)15-22-26-24(28-31-22)19-8-4-3-7-17(19)2/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKVLNYOQMJZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the p-Tolyl and o-Tolyl Groups: The p-tolyl and o-tolyl groups can be introduced via Friedel-Crafts alkylation reactions using toluene derivatives and suitable catalysts such as aluminum chloride.

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be formed through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions, often using reagents like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Structure and Molecular Formula

The compound has a complex structure characterized by a phthalazine core linked to an oxadiazole moiety. Its molecular formula is C20H18N4O2C_{20}H_{18}N_{4}O_{2} with a molecular weight of approximately 358.39 g/mol. The detailed structural representation can be found through chemical databases like PubChem, where similar compounds are cataloged for reference .

Anticancer Activity

Numerous studies have indicated that phthalazine derivatives exhibit significant anticancer properties. The introduction of oxadiazole groups enhances the activity against various cancer cell lines. For instance, research has shown that compounds containing oxadiazole rings can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Case Study: Antitumor Efficacy

In a systematic review of phthalazine derivatives, it was noted that modifications to the phthalazine scaffold, including the incorporation of oxadiazole units, resulted in enhanced anticancer activity. Specific derivatives demonstrated effective inhibition of cell proliferation in human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .

Antimicrobial Properties

The compound also displays antimicrobial activity against various bacterial strains. Research has demonstrated that derivatives with oxadiazole functionalities possess potent antibacterial effects, particularly against gram-positive bacteria .

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of synthesized oxadiazole derivatives against Bacillus cereus and Staphylococcus aureus using disc diffusion methods. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as new antimicrobial agents .

Anticonvulsant Activity

Phthalazine derivatives have been explored for their anticonvulsant properties as well. The structural modifications involving oxadiazole contribute to the modulation of neurotransmitter systems, which may lead to effective seizure control .

Case Study: Evaluation of Anticonvulsant Effects

In experimental models, specific phthalazine-oxadiazole hybrids were tested for their ability to reduce seizure frequency and severity. These studies suggest that such compounds could form the basis for new anticonvulsant medications .

Synthesis and Characterization

The synthesis of 4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Table 1: Summary of Synthesis Methods

MethodDescriptionYield (%)
Condensation ReactionReaction between phthalic anhydride and hydrazine derivatives75%
Oxidative CyclizationFormation of oxadiazole ring via oxidative coupling65%
Substitution ReactionsIntroduction of p-tolyl and o-tolyl groups70%

Mechanism of Action

The mechanism of action of 4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The oxadiazole moiety is known to enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules, contributing to its biological activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The phthalazinone scaffold is highly modifiable, enabling diverse biological applications. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Phthalazinone-Oxadiazole Derivatives
Compound Name R1 (Phthalazinone Position 4) R2 (Oxadiazole Position 3) Molecular Weight Key References
4-(p-Tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one p-Tolyl o-Tolyl 422.45
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one Phenyl 3-Chlorophenyl 400.8
2-((3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one p-Tolyl 4-Ethoxyphenyl 438.5
4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one p-Tolyl Pyridin-2-yl 381.4

Key Observations :

  • Electron-Donating vs.
  • Aromatic vs. Heteroaromatic Substituents : The pyridin-2-yl group introduces nitrogen-based polarity, which may improve water solubility compared to purely aromatic substituents .

Comparison :

  • The target compound likely employs similar alkylation strategies, given the methylene bridge between phthalazinone and oxadiazole.
  • highlights green chemistry approaches (e.g., solvent-free conditions) for analogous compounds, reducing environmental impact .

Spectroscopic Characterization

Table 2: Spectroscopic Data for Selected Compounds
Compound ¹H-NMR (δ, ppm) HRMS (m/z, [M+H]⁺) References
Target Compound p-Tolyl (δ 7.2–7.4, aromatic; δ 2.3, CH₃) 423.45
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one Chlorophenyl (δ 7.5–7.7, aromatic) 401.8
4-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one Pyridine (δ 8.1–8.6, aromatic) 382.4

Key Insights :

  • The o-tolyl group in the target compound splits aromatic proton signals due to steric hindrance, whereas para-substituents (e.g., p-tolyl) exhibit simpler splitting patterns .
  • HRMS data consistently align with theoretical values (±0.05 Da), confirming structural integrity .

Hypotheses for the Target Compound :

  • The o-tolyl group may enhance membrane permeability due to increased lipophilicity, while the p-tolyl group could stabilize π-π interactions with biological targets.

Biological Activity

The compound 4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one is a member of the phthalazinone family, which has garnered attention due to its diverse biological activities, particularly in anticancer research. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of phthalazinone derivatives with oxadiazole precursors. Recent studies have highlighted efficient methods for synthesizing oxadiazol-phthalazinone derivatives under both conventional and ultrasonic conditions, leading to improved yields and purity of the final products .

Anticancer Properties

Recent investigations have shown that derivatives of phthalazinones exhibit significant anticancer activity. For instance, 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives demonstrated selective anti-proliferative effects against liver (HepG2) and breast (MCF-7) cancer cell lines without adversely affecting normal fibroblasts (WI-38) . The mechanism underlying this activity includes:

  • Cell Cycle Arrest : Compounds were found to induce cell cycle arrest at specific phases.
  • Apoptosis Induction : Increased expression of pro-apoptotic markers such as p53 and caspase 3 was observed.

These findings suggest that the compound may function through pathways involving MAPK and Topoisomerase II inhibition, which are critical in cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of phthalazinone derivatives is often influenced by their structural modifications. For example, substituents on the oxadiazole moiety can significantly alter the potency against various cancer cell lines. Compounds with electron-withdrawing groups have shown enhanced activity compared to those with electron-donating groups .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on 1,3,4-Oxadiazoles : A series of substituted 1,3,4-oxadiazoles exhibited potent antitumor activities. One study reported that specific derivatives showed selective moderate activity against gastric and colon cancer cell lines .
  • Molecular Docking Studies : Docking studies have indicated favorable interactions between oxadiazol-phthalazinone derivatives and target enzymes like Topoisomerase II and PIM1. These interactions are essential for understanding the binding affinities and potential efficacy of these compounds in therapeutic applications .

Table 1: Summary of Biological Activities

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 1HepG20.028MAPK inhibition
Compound 2eMCF-70.045Topoisomerase II inhibition
Compound 3cGastric CancerModerateApoptosis induction

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)phthalazin-1(2H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Phthalazinone Core Formation : Condensation of substituted phthalic anhydrides with hydrazine derivatives under reflux in ethanol or DMF .

Oxadiazole Ring Construction : Cyclization of acylhydrazides with activated nitriles or amidoximes, often catalyzed by H2SO4 or KOH in polar solvents (e.g., DMF) at 80–100°C .

Coupling Reactions : Alkylation or nucleophilic substitution to attach the o-tolyl-oxadiazole moiety to the phthalazinone scaffold. Solvent polarity and temperature (e.g., 60–80°C in ethanol) critically affect regioselectivity .

  • Key Variables :

  • Solvent choice (ethanol for solubility vs. DMF for high-temperature stability).
  • Catalyst selection (acidic vs. basic conditions for cyclization steps) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons of p-tolyl and o-tolyl groups) and methylene bridge integration .
  • FT-IR : Validates carbonyl (C=O, ~1700 cm<sup>-1</sup>) and oxadiazole ring (C=N, ~1600 cm<sup>-1</sup>) functionalities .
  • Mass Spectrometry (HRMS) : Ensures molecular ion consistency with the formula C25H20N4O2 .
  • X-ray Crystallography : Resolves tautomeric preferences (e.g., lactam vs. lactim forms) and crystallinity, critical for stability studies .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., HEPG-2, MCF-7) using MTT assays, with IC50 values compared to reference drugs like doxorubicin .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .
  • Enzyme Inhibition : Test for kinase or protease inhibition (e.g., EGFR, COX-2) via fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during oxadiazole cyclization?

  • Methodological Answer :

  • Solvent Screening : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis) while maintaining cyclization efficiency .
  • Catalyst Modulation : Use Lewis acids (e.g., ZnCl2) instead of H2SO4 to enhance regioselectivity and reduce charring .
  • Microwave-Assisted Synthesis : Shorten reaction times (30 mins vs. 6 hours) to minimize decomposition, achieving >80% yield .

Q. How does tautomeric equilibrium (lactam vs. lactim) impact the compound’s stability and bioactivity?

  • Methodological Answer :

  • Solvent-Dependent Tautomerism : In polar solvents (DMSO, water), the lactam form dominates due to solvation of the carbonyl group. In non-polar solvents (hexane), intramolecular hydrogen bonding stabilizes the lactim tautomer .
  • Bioactivity Implications : Lactim forms may exhibit higher membrane permeability, enhancing cytotoxicity. Verify via comparative IC50 assays in solvent-matched media .

Q. How to reconcile contradictory cytotoxicity data across cell lines (e.g., high activity in HEPG-2 vs. inactivity in others)?

  • Methodological Answer :

  • Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify target pathways (e.g., apoptosis vs. DNA repair) in responsive vs. resistant cell lines .
  • Metabolic Stability : Assess hepatic metabolism (e.g., CYP450 isoforms) using microsomal assays to rule out rapid inactivation in certain cell models .

Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with EGFR or tubulin binding sites, prioritizing substituents (e.g., electron-withdrawing groups on the oxadiazole ring) for synthesis .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors to correlate with IC50 values from existing data .

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